Calcipotriol

Descripción

Propiedades

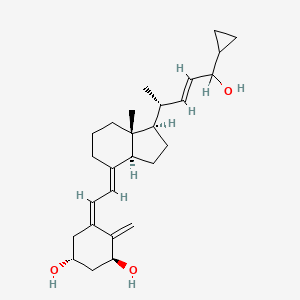

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQQLNNNIPYSNX-UROSTWAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046648 | |

| Record name | Calcipotriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Calcipotriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015567 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.35e-02 g/L | |

| Record name | Calcipotriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015567 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

112965-21-6, 112828-00-9 | |

| Record name | Calcipotriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112965-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcipotriene [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112965216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcipotriol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02300 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calcipotriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Cyclohexanediol, 5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4-cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1R,3S,5Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 112828-00-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIPOTRIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/143NQ3779B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Calcipotriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015567 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Calcipotriol's Mechanism of Action in Psoriasis: A Technical Guide

Executive Summary: Calcipotriol, a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of mild to moderate psoriasis. Its therapeutic efficacy stems from a multifaceted mechanism of action that addresses the core pathophysiological hallmarks of the disease: keratinocyte hyperproliferation, abnormal differentiation, and cutaneous inflammation. This compound exerts its effects primarily by binding to the nuclear Vitamin D Receptor (VDR), which leads to the regulation of a cascade of genes controlling cellular processes.[1][2] This guide provides an in-depth exploration of this compound's molecular pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling events.

Core Mechanism: Vitamin D Receptor (VDR) Signaling

The primary mechanism of this compound is analogous to that of endogenous calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D.[3][4]

-

VDR Binding: Upon penetrating the skin and entering keratinocytes and immune cells, this compound binds to the VDR, which is a member of the steroid/thyroid hormone receptor superfamily.[1][4] this compound exhibits a similar binding affinity for the VDR as calcitriol but has a significantly lower impact (less than 1%) on systemic calcium metabolism, rendering it safer for topical application.[1][5]

-

Heterodimerization: The this compound-VDR complex then forms a heterodimer with the Retinoid X Receptor (RXR).[2][4]

-

Gene Transcription Regulation: This VDR-RXR complex translocates to the cell nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[4][6] This binding modulates the transcription of genes involved in cell proliferation, differentiation, and immune responses, ultimately normalizing the psoriatic phenotype.[1][2]

Effects on Keratinocytes

Psoriasis is characterized by uncontrolled proliferation and incomplete differentiation of keratinocytes. This compound directly counteracts these abnormalities.[4][7]

Inhibition of Keratinocyte Proliferation

This compound inhibits the excessive growth of keratinocytes through the downregulation of several key signaling pathways and proliferation factors.[8][9][10]

-

STAT1 and STAT3: It downregulates the expression and activation (phosphorylation) of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3, which are implicated in psoriatic disease progression.[9][11] This is further supported by the downregulation of downstream proteins SOCS1 and SOCS3.[9]

-

EGR1 and PLK2: this compound has been shown to decrease the expression of Early Growth Response-1 (EGR1) and Polo-Like Kinase-2 (PLK2), two factors involved in keratinocyte proliferation.[8][10]

-

Keratin 17 (K17): It inhibits the expression of K17, a hallmark of psoriasis, by interfering with IFN-γ-induced signaling pathways.[6]

Promotion of Keratinocyte Differentiation

This compound helps to normalize the maturation process of keratinocytes, restoring a more typical skin structure.[3][4] This is achieved by modulating the expression of differentiation markers such as involucrin (B1238512) and transglutaminase.[12]

Induction of Apoptosis

Studies have demonstrated that this compound induces apoptosis (programmed cell death) in psoriatic keratinocytes.[12][13] This effect is significantly more pronounced in lesional keratinocytes compared to perilesional or non-treated cells, helping to reduce the thickness of psoriatic plaques.[13][14]

Immunomodulatory Effects

The chronic inflammation in psoriasis is driven by a complex interplay of immune cells and cytokines. This compound exerts significant immunomodulatory effects to disrupt this inflammatory cascade.[7][12][15]

-

Dendritic Cells (DCs): this compound hinders the differentiation and maturation of DCs.[12] This leads to reduced secretion of key pro-inflammatory cytokines such as IL-23 and TNF-α.[16]

-

T-Cell Polarization: It modulates T-cell activity by suppressing the pro-inflammatory Th1 and Th17 cell lineages while promoting an anti-inflammatory Th2 profile.[12][15][17] This shift is crucial given the central role of the IL-23/Th17 axis in psoriasis pathogenesis.[12]

-

Cytokine Network Regulation: By influencing T-cells and DCs, this compound leads to a significant reduction in a broad range of pro-inflammatory cytokines, including IL-17A, IL-22, and IFN-γ.[12][16][18] Concurrently, it enhances the secretion of the anti-inflammatory cytokine IL-10.[16][19]

-

Antimicrobial Peptides: this compound modulates the expression of antimicrobial peptides like cathelicidin (B612621) and human β-defensins, which are involved in the inflammatory feedback loop of psoriasis.[12][18][20]

Quantitative Data Summary

The clinical and cellular effects of this compound have been quantified in numerous studies.

Table 1: Clinical Efficacy of this compound

| Comparison Group | Time Frame | Efficacy Metric | Result | Citation(s) |

| Placebo | 8 weeks | Mean % change in PASI score | 44.1% greater improvement than placebo | [21] |

| Potent Corticosteroids | 8 weeks | Mean % change in PASI score | Comparable efficacy | [7][21] |

| This compound Monotherapy | 6 weeks | Mean PASI score reduction | 61% average decrease | [22] |

| Combination (vs. Mono) | 4 weeks | Mean PASI score reduction | 74% (Combination) vs. 59% (this compound) | [23] |

| High-Dose (200-300g/wk) | 2 weeks | Mean PASI score improvement | 71% | [24] |

PASI: Psoriasis Area and Severity Index

Table 2: Cellular Effects of this compound (in vitro)

| Cell Type | Parameter Measured | Condition | Result | Citation(s) |

| Lesional Keratinocytes | Apoptosis Rate | Untreated | 7.12 ± 1.09% | [14] |

| Lesional Keratinocytes | Apoptosis Rate | 20h this compound Treatment | 30.70 ± 10.38% (P < 0.05 vs. untreated) | [14] |

| Perilesional Keratinocytes | Apoptosis Rate | 20h this compound Treatment | No significant change from baseline | [14] |

Key Experimental Protocols

The mechanisms of this compound have been elucidated using a variety of in vitro and in vivo models.

In Vitro Analysis of Keratinocyte Proliferation

This protocol outlines a typical experiment to assess this compound's effect on proliferation-related gene expression.

-

Cell Culture: The immortalized human keratinocyte cell line, HaCaT, is cultured under standard conditions.[6][9]

-

Treatment: Cells are treated with either this compound (at varying concentrations) or a vehicle control.[10][11] For gene-specific studies, parallel cultures are transfected with small interfering RNA (siRNA) targeting genes of interest (e.g., EGR1, PLK2, STAT1, STAT3) to silence their expression.[10][11]

-

Proliferation Assay: Cell proliferation is quantified at various time points using a colorimetric method such as the MTT or MTS assay, which measures metabolic activity as an indicator of cell viability and number.[10][11]

-

Gene and Protein Analysis:

-

qPCR: Quantitative real-time polymerase chain reaction is used to measure the mRNA expression levels of target genes (e.g., STAT1, SOCS1) after treatment.[9][10]

-

Western Blotting: This technique is used to detect and quantify the protein levels of the targets (e.g., EGR1, PLK2, phosphorylated STAT3) to confirm that changes in mRNA translate to changes in protein expression and activation.[10][11]

-

In Vitro Apoptosis Assay

-

Cell Isolation and Culture: Keratinocytes are isolated from psoriatic plaques (both lesional and perilesional skin) obtained from patient biopsies and are cultured in vitro.[13][14]

-

Treatment: Cultured cells are treated with this compound for a defined period (e.g., 20 hours).[14]

-

Apoptosis Detection: Cells are stained with a fluorescent nuclear dye such as propidium (B1200493) iodide. Apoptotic cells are identified by their characteristic nuclear morphology (e.g., chromatin condensation, nuclear fragmentation).[13][14]

-

Quantification: The percentage of apoptotic cells is determined by counting under a confocal microscope.[13][14]

Conclusion

This compound's efficacy in treating psoriasis is not attributable to a single action but to its integrated effect on the multiple pathways driving the disease. By binding to the VDR, it simultaneously inhibits keratinocyte hyperproliferation, normalizes epidermal differentiation, induces apoptosis in hyperactive cells, and suppresses the key inflammatory axes involving dendritic cells and T-cells.[4][7][15] This comprehensive mechanism, which restores cutaneous homeostasis, establishes this compound as a rational and effective therapeutic agent for psoriasis. Its favorable safety profile, particularly its minimal effect on systemic calcium, further solidifies its role in long-term management strategies.[3][8]

References

- 1. An Overview on Management of Psoriasis Using Calcipotriene and Its Amalgamation as Nano Based Drug Delivery System [mdpi.com]

- 2. Efficacy and Safety of Different Formulations of this compound/Betamethasone Dipropionate in Psoriasis: Gel, Foam, and Ointment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Calcipotriene? [synapse.patsnap.com]

- 5. Vitamin D analogs in the treatment of psoriasis: Where are we standing and where will we be going? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of this compound on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound ointment. A review of its use in the management of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. This compound inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 [pubmed.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. mdpi.com [mdpi.com]

- 13. This compound induces apoptosis in psoriatic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Optimizing Anti-Inflammatory and Immunomodulatory Effects of Corticosteroid and Vitamin D Analogue Fixed-Dose Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Effect of the Long-Term this compound/Betamethasone Dipropionate Local Therapy on Tissue Resident Memory Cells Markers in Psoriatic Eruptions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Vitamin D Signaling in Psoriasis: Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound and betamethasone dipropionate exhibit different immunomodulatory effects on imiquimod-induced murine psoriasiform dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Vitamin D and its role in psoriasis: An overview of the dermatologist and nutritionist - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Systematic review of comparative efficacy and tolerability of this compound in treating chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [Evaluation of topical this compound in psoriasis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. High-dose topical this compound in the treatment of extensive psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

Calcipotriol: A Deep Dive into the Synthetic Vitamin D Analog for Psoriasis Treatment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol (also known as calcipotriene) is a synthetic analog of calcitriol (B1668218), the active form of vitamin D3. It has become a cornerstone in the topical treatment of plaque psoriasis, a chronic autoimmune inflammatory skin disease characterized by hyperproliferation and abnormal differentiation of keratinocytes. Unlike its natural counterpart, this compound exhibits a favorable therapeutic window, demonstrating potent effects on cellular proliferation and differentiation with a significantly lower risk of systemic effects on calcium metabolism. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, key signaling pathways, and the experimental methodologies used to elucidate its therapeutic effects.

Pharmacological Profile

This compound's efficacy stems from its targeted action on the vitamin D receptor (VDR), which is expressed in various skin cells, including keratinocytes and immune cells.[1][2][3] Its chemical structure is designed to maximize local activity in the skin while minimizing systemic calcium mobilization.

Quantitative Pharmacodynamic and Pharmacokinetic Data

The following tables summarize key quantitative data related to the pharmacodynamics and pharmacokinetics of this compound.

| Parameter | Value | Reference |

| Binding Affinity for VDR | Comparable to calcitriol | [1][4] |

| Effect on Calcium Metabolism | ~100-200 times less potent than calcitriol | [5] |

| Parameter | Value | Reference |

| Systemic Absorption (Topical) | <1% to ~6% of the applied dose | [6] |

| Metabolism | Rapid hepatic metabolism | [1] |

| Primary Metabolites | MC1046 and MC1080 (less potent than parent compound) | [1] |

Mechanism of Action

This compound exerts its anti-psoriatic effects through a multi-faceted mechanism that involves the regulation of keratinocyte proliferation and differentiation, as well as modulation of the cutaneous immune response.

Genomic Actions via the Vitamin D Receptor (VDR)

The primary mechanism of this compound is mediated through its binding to the nuclear VDR.[1][7] This ligand-receptor complex heterodimerizes with the retinoid X receptor (RXR). The VDR-RXR heterodimer then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[7][8][9][10]

Effects on Keratinocytes

In psoriatic lesions, keratinocytes exhibit uncontrolled proliferation and incomplete differentiation. This compound helps to normalize these processes.

-

Inhibition of Proliferation: this compound inhibits the proliferation of keratinocytes.[6] This is achieved, in part, by downregulating the expression of proliferation factors such as early growth response-1 (EGR1) and polo-like kinase-2 (PLK2).[11]

-

Promotion of Differentiation: It promotes the terminal differentiation of keratinocytes, leading to a more normalized epidermal structure. This is evidenced by the increased expression of differentiation markers like involucrin, loricrin, and filaggrin.[2][5]

Immunomodulatory Effects

Psoriasis is driven by a complex interplay of immune cells. This compound modulates this inflammatory cascade.

-

Inhibition of Pro-inflammatory Cytokines: this compound inhibits the production of pro-inflammatory cytokines, including those from the IL-23/Th17 axis, which are pivotal in psoriasis pathogenesis.[3]

-

Modulation of T-cell Activity: It influences T-cell differentiation and function, leading to a reduction in the inflammatory infiltrate in psoriatic plaques.[7][12]

-

Regulation of Dendritic Cells: this compound can modulate the function of dendritic cells, key antigen-presenting cells that initiate the psoriatic immune response.[3]

Key Signaling Pathways Modulated by this compound

Beyond the canonical VDR pathway, this compound influences other critical signaling cascades involved in psoriasis.

STAT1 and STAT3 Signaling

The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT3, are implicated in the hyperproliferation and inflammation seen in psoriasis.[3][13] this compound has been shown to downregulate the expression and phosphorylation of both STAT1 and STAT3 in keratinocytes, thereby inhibiting their activation.[3][13][14] This leads to the subsequent downregulation of downstream targets like Suppressor of Cytokine Signaling 1 (SOCS1) and SOCS3.[13]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In psoriasis, its activation in keratinocytes contributes to the inflammatory environment. This compound has been demonstrated to inhibit the NF-κB signaling pathway, reducing the expression of pro-inflammatory genes.[6][15] This can occur through the modulation of upstream regulators like zinc finger protein A20.[15]

Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of this compound in the treatment of mild to moderate plaque psoriasis. Efficacy is often measured by the Psoriasis Area and Severity Index (PASI), with PASI 75 indicating a 75% reduction in the score from baseline.

| Study/Comparison | PASI Score Reduction/PASI 75 Achievement | Reference |

| This compound vs. Placebo (8 weeks) | Mean PASI reduction of 44.1% (p<0.001) | [16] |

| This compound vs. Methotrexate (8 weeks) | Mean PASI at week 8: 0.673 (this compound) vs. 0.890 (Methotrexate) | [17] |

| This compound/Betamethasone (B1666872) vs. Monotherapies (4 weeks) | Mean PASI reduction: 74.4% (Combination) vs. 61.3% (Betamethasone) vs. 55.3% (this compound) | [2] |

| This compound/Betamethasone Foam vs. Nonbiologic Systemics | Lowest cost per PASI 75 responder in 7 European countries | [18] |

| This compound-Acitretin Combination vs. Monotherapies | Higher total effective rate and greater PASI score decrease with combination therapy | [19] |

Experimental Protocols

The following sections detail standardized protocols for key experiments used to evaluate the efficacy and mechanism of action of this compound.

In Vitro Keratinocyte Proliferation Assay (MTT Assay)

This assay is used to assess the anti-proliferative effects of this compound on keratinocytes (e.g., HaCaT cell line).[11][12][13][20][21]

Methodology:

-

Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁵ M) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, add 20-25 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)

This technique is used to quantify the effect of this compound on the activation of STAT3 in keratinocytes.[17][22][23]

Methodology:

-

Cell Culture and Treatment: Culture HaCaT cells to 70-80% confluency and treat with this compound (e.g., 10 nM) for a designated time (e.g., 48 hours). A control group with vehicle treatment should be included.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT3 (e.g., Tyr705) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an ECL substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., GAPDH) for normalization.

Quantitative Real-Time PCR (qPCR) for Cytokine Gene Expression

This method is employed to measure the effect of this compound on the mRNA expression of cytokines in immune cells or keratinocytes.[24][25][26][27]

Methodology:

-

Cell Culture and Treatment: Culture relevant cells (e.g., T-cells, keratinocytes) and treat with this compound at various concentrations and time points.

-

RNA Extraction: Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

-

qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, cDNA template, and specific primers for the target cytokine genes (e.g., IL-17, TNF-α) and a housekeeping gene (e.g., GAPDH).

-

Thermal Cycling: Perform the qPCR on a real-time PCR system.

-

Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the preclinical to clinical evaluation of an anti-psoriatic compound like this compound.

Conclusion

This compound remains a vital therapeutic agent in the management of psoriasis. Its well-characterized mechanism of action, targeting the VDR to normalize keratinocyte function and modulate the cutaneous immune system, provides a solid foundation for its clinical efficacy. The detailed experimental protocols and an understanding of the key signaling pathways involved are crucial for the continued development of novel vitamin D analogs and other anti-psoriatic therapies. This guide serves as a comprehensive resource for researchers and drug development professionals in the field of dermatology, providing the necessary technical information to advance our understanding and treatment of psoriasis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitamin D analogs in the treatment of psoriasis: Where are we standing and where will we be going? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topical application of calcitriol alters expression of filaggrin but not keratin K1 in mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zgmfskin.com [zgmfskin.com]

- 7. researchgate.net [researchgate.net]

- 8. New understanding of the molecular mechanism of receptor-mediated genomic actions of the vitamin D hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The vitamin D receptor binds in a transcriptionally inactive form and without a defined polarity on a retinoic acid response element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genomic actions of 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT Assay [protocols.io]

- 12. MTT (Assay protocol [protocols.io]

- 13. atcc.org [atcc.org]

- 14. researchgate.net [researchgate.net]

- 15. Effect of the topical application of this compound on the expression levels of zinc finger protein A20 and nuclear factor-κB in the skin lesions of patients with psoriasis vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Evaluation of topical this compound in psoriasis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 18. Cost per PASI-75 responder of this compound plus betamethasone dipropionate cutaneous foam versus nonbiologic systemic therapies for the treatment of plaque psoriasis in seven European countries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Investigating the efficacy of this compound–acitretin combination therapy versus monotherapy protocols in psoriasis and its effect on serum inflammatory factors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. texaschildrens.org [texaschildrens.org]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. An overview of real-time quantitative PCR: applications to quantify cytokine gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

- 26. researchgate.net [researchgate.net]

- 27. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]

Calcipotriol's Effect on Keratinocyte Proliferation and Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis and other hyperproliferative skin disorders. Its therapeutic efficacy is rooted in its ability to normalize epidermal homeostasis by potently inhibiting keratinocyte proliferation and promoting terminal differentiation. This document provides a comprehensive technical overview of the molecular mechanisms, signaling pathways, and quantitative effects of this compound on keratinocytes. It includes detailed experimental protocols and visual representations of key processes to support further research and development in this area.

Core Mechanism of Action: The VDR-Mediated Genomic Pathway

This compound exerts its primary effects through a well-defined genomic pathway mediated by the Vitamin D Receptor (VDR), a nuclear hormone receptor expressed in keratinocytes.[1][2]

-

Ligand Binding: this compound penetrates the keratinocyte and binds to the cytosolic VDR.[1][3]

-

Heterodimerization: This binding event induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[3]

-

Nuclear Translocation and DNA Binding: The this compound-VDR-RXR complex translocates into the nucleus.[3]

-

Gene Transcription: Within the nucleus, the complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[2][3] This binding recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes that control cell growth and differentiation.[3] The net result is a decrease in the expression of pro-proliferative genes and an increase in the expression of genes associated with terminal differentiation.[1]

Effect on Keratinocyte Proliferation

A hallmark of psoriasis is the uncontrolled proliferation of keratinocytes. This compound effectively counteracts this by downregulating key molecular drivers of the cell cycle and growth.

Downregulation of Proliferation Markers

This compound has been shown to decrease the expression of several critical proliferation markers:

-

Ki-67: A nuclear protein associated with cell proliferation, its expression is significantly reduced following this compound treatment.[4][5]

-

EGR1 and PLK2: It downregulates the expression of Early Growth Response-1 (EGR1) and Polo-Like Kinase-2 (PLK2), two factors involved in promoting keratinocyte proliferation.[1][6]

-

STAT1 and STAT3: this compound inhibits the Signal Transducer and Activator of Transcription (STAT) 1 and 3 signaling pathways. It reduces both the total and phosphorylated (active) forms of STAT1 and STAT3, as well as their downstream targets, Suppressor of Cytokine Signaling 1 (SOCS1) and SOCS3.[7][8][9]

Quantitative Data on Proliferation Inhibition

The anti-proliferative effects of this compound have been quantified in various in vitro models. Notably, Keratin 17 (K17) is considered a hallmark of psoriatic hyperproliferation.

| Model System | Treatment Condition | Endpoint Measured | Result | Reference |

| HaCaT Keratinocytes | IFN-γ stimulation + 10⁻⁷ M this compound | K17 mRNA Expression | 58.10% suppression of IFN-γ-induced K17 | [2][10] |

| HaCaT Keratinocytes | IFN-γ stimulation + 10⁻⁵ M this compound | K17 mRNA Expression | 70.68% suppression of IFN-γ-induced K17 | [2][10] |

| HaCaT Keratinocytes | 10 nM this compound for 48h | p-STAT1/STAT1 Ratio | Significant decrease vs. control | [9] |

| HaCaT Keratinocytes | 10 nM this compound for 48h | p-STAT3/STAT3 Ratio | Significant decrease vs. control | [9] |

Effect on Keratinocyte Differentiation

In parallel with inhibiting proliferation, this compound promotes the terminal differentiation of keratinocytes, helping to restore a normal, healthy epidermal structure.[1][3] This is achieved by modulating the expression of key structural proteins and enzymes involved in the formation of the cornified envelope.

Upregulation of Differentiation Markers

Treatment with this compound leads to the normalization of several key differentiation markers:

-

Keratin 10 (K10) & Keratin 1 (K1): Expression of these keratins, characteristic of suprabasal, differentiated keratinocytes, is increased.[4][5][11]

-

Involucrin & Transglutaminase K: These are crucial components for the formation of the cornified envelope, and their expression is enhanced by this compound.[8][12]

-

Keratin 6 (K6) & Keratin 16 (K16): These keratins are associated with a hyperproliferative state. This compound treatment significantly decreases their expression.[11][12]

-

IL-10 Receptor: this compound significantly upregulates the expression of the receptor for the anti-inflammatory cytokine IL-10, which may contribute to the normalization of the inflammatory environment in psoriatic skin.[13]

Quantitative & Qualitative Data on Differentiation

| Model System | Treatment Condition | Endpoint Measured | Result | Reference |

| Psoriatic Lesions (in vivo) | Topical this compound | Keratin 6 (K6) Expression | Significantly decreased | [11] |

| Psoriatic Lesions (in vivo) | Topical this compound | Keratin 10 (K10) Expression | Significantly increased | [11] |

| Psoriatic Lesions (in vivo) | Topical this compound | Keratin 15 (K15) Expression | Significantly increased | [11] |

| HaCaT Keratinocytes | 10⁻⁸–10⁻⁹ M this compound | IL-10 Receptor mRNA | ~12-fold upregulation vs. control | [13] |

Key Signaling Pathways Modulated by this compound

Beyond the central VDR pathway, this compound's influence extends to other signaling cascades crucial in psoriasis pathogenesis.

Inhibition of STAT3 Signaling

The STAT3 pathway is a critical mediator of inflammatory and proliferative signals in psoriasis. This compound directly interferes with this pathway.

By downregulating the expression and activation of STAT3, this compound effectively dampens the downstream signaling that drives keratinocyte hyperproliferation and inflammation.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of this compound on keratinocytes.

Keratinocyte Cell Culture (HaCaT)

The immortalized human keratinocyte cell line, HaCaT, is a standard in vitro model for psoriasis research.[2][7]

-

Maintenance: Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells at 80-90% confluency using Trypsin-EDTA.

-

Treatment: For experiments, seed cells into appropriate plates (e.g., 96-well for proliferation, 6-well for protein/RNA). Allow cells to attach for 24 hours. Replace media with serum-free media for 8-12 hours to synchronize cells before adding this compound or other stimuli at desired concentrations.

Cell Proliferation (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14]

-

Cell Seeding: Plate HaCaT cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and treat as described in 6.1.

-

MTT Addition: After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[14]

-

Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[14]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete solubilization.[15] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[14]

Gene Expression Analysis (qPCR)

Quantitative Real-Time PCR (qPCR) is used to measure changes in the mRNA levels of target genes.

-

RNA Extraction: Following treatment in 6-well plates, lyse cells and extract total RNA using a reagent like TRIzol, according to the manufacturer's protocol.[2]

-

Reverse Transcription (cDNA Synthesis): Use 1 µg of total RNA to synthesize complementary DNA (cDNA) using a reverse transcription kit.[2]

-

qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, SYBR Green Master Mix, and gene-specific forward and reverse primers.[2]

-

Thermocycling: Run the reaction on a real-time PCR detection system. A typical protocol includes an initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 30s, 55°C for 1 min, and 72°C for 30s.[2]

-

Data Analysis: Analyze the data using the 2-ΔΔCT method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[2]

References

- 1. droracle.ai [droracle.ai]

- 2. Effect of this compound on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Calcipotriene? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ovid.com [ovid.com]

- 10. researchgate.net [researchgate.net]

- 11. A double-blind, randomized quantitative comparison of calcitriol ointment and this compound ointment on epidermal cell populations, proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biologic effects of topical this compound (MC 903) treatment in psoriatic skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,25-(OH)2-vitamin D3 and this compound induce IL-10 receptor gene expression in human epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. atcc.org [atcc.org]

The Immunomodulatory Role of Calcipotriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcipotriol, a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of psoriasis and other immune-mediated skin disorders.[1][2] Beyond its well-established effects on keratinocyte proliferation and differentiation, this compound exerts profound immunomodulatory effects that are central to its therapeutic efficacy.[3][4] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning this compound's role in immunomodulation. It details the core signaling pathways, summarizes quantitative data from key studies, and provides comprehensive experimental protocols for researchers in the field.

Introduction

Psoriasis is a chronic inflammatory skin disease driven by a complex interplay between the innate and adaptive immune systems.[5] The pathogenesis involves the activation of dendritic cells and T lymphocytes, leading to the release of pro-inflammatory cytokines such as interleukin-17 (IL-17), IL-23, and tumor necrosis factor-alpha (TNF-α).[6] This inflammatory cascade results in the hyperproliferation and abnormal differentiation of keratinocytes, characteristic of psoriatic lesions.[3]

This compound, as a vitamin D receptor (VDR) agonist, directly targets key cellular players in this inflammatory process.[7] Its immunomodulatory actions are multifaceted, encompassing the suppression of pro-inflammatory responses and the promotion of a more tolerogenic immune environment.[3][8]

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

The biological effects of this compound are mediated through its binding to the Vitamin D Receptor (VDR), a nuclear transcription factor expressed in various immune cells, including T cells, dendritic cells, macrophages, and keratinocytes.[9][10]

Upon binding this compound, the VDR undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR).[11] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[11]

Caption: this compound-VDR Signaling Pathway.

Immunomodulatory Effects on Key Immune Cells

This compound's interaction with the VDR initiates a cascade of events that collectively dampen the inflammatory response in psoriatic skin.

T Lymphocytes

T cells, particularly T helper 1 (Th1) and Th17 cells, are pivotal in driving psoriatic inflammation.[5] this compound modulates T cell differentiation and function in several ways:

-

Inhibition of Th1 and Th17 Cell Differentiation and Function: this compound suppresses the differentiation of naïve T cells into Th1 and Th17 lineages.[3] It achieves this by downregulating the expression of key transcription factors and cytokines that promote these subsets. Specifically, it inhibits the production of IL-2 and IFN-γ by Th1 cells and IL-17 and IL-22 by Th17 cells.[3][6]

-

Promotion of Th2 and Regulatory T (Treg) Cell Differentiation: this compound promotes a shift towards an anti-inflammatory Th2 phenotype and enhances the differentiation and function of regulatory T cells (Tregs).[3][8] Tregs play a crucial role in maintaining immune homeostasis and suppressing excessive inflammatory responses. This compound has been shown to increase the production of the anti-inflammatory cytokine IL-10 by T cells.[6]

Dendritic Cells

Dendritic cells (DCs) are potent antigen-presenting cells that are critical for initiating T cell responses. In psoriasis, inflammatory DCs produce high levels of IL-23, which is essential for the maintenance and expansion of Th17 cells.[6] this compound hinders the maturation and function of DCs, leading to a reduced capacity to activate T cells.[3] It also directly inhibits the production of IL-23 and TNF-α by DCs.[6]

Keratinocytes

In psoriasis, keratinocytes are not merely passive targets of the immune system but actively participate in the inflammatory process by producing various pro-inflammatory mediators. This compound directly acts on keratinocytes to:

-

Inhibit Proliferation and Promote Differentiation: A hallmark of psoriasis is the hyperproliferation of keratinocytes. This compound inhibits this excessive growth and promotes their normal differentiation, helping to restore the normal epidermal structure.[1][2]

-

Reduce Pro-inflammatory Cytokine Production: this compound downregulates the production of pro-inflammatory cytokines and chemokines by keratinocytes, such as IL-8.[12]

The interplay between these cellular effects results in the disruption of the psoriatic inflammatory loop.

Caption: this compound's disruption of the psoriatic inflammatory loop.

Quantitative Data on Immunomodulatory Effects

The immunomodulatory effects of this compound have been quantified in numerous pre-clinical and clinical studies. The following tables summarize key findings.

Table 1: Effect of this compound on Cytokine Production

| Cytokine | Cell Type | Treatment/Stimulus | This compound Concentration | % Inhibition / Fold Change | Reference |

| IL-17A | Th17 Cells (in vitro) | Anti-CD3/CD28 | 10 nM | Significant Inhibition | [6] |

| IL-23 | Dendritic Cells (in vitro) | LPS | 10 nM | Significant Inhibition | [6] |

| TNF-α | Dendritic Cells (in vitro) | LPS | 10 nM | Significant Inhibition | [6] |

| IL-10 | T Cells (in vitro) | - | Not Specified | Enhanced Secretion | [6] |

| IL-8 | Keratinocytes (in vitro) | TNF-α | Not Specified | Significant Reduction | [12] |

Table 2: Clinical Efficacy of Topical this compound in Psoriasis

| Study Outcome | Treatment Group | Duration | Result | Reference |

| PASI 75 | This compound ointment | 8 weeks | ~70% of patients achieved PASI 75 | [1] |

| PASI Score Reduction | This compound ointment | 6 weeks | Average PASI reduction of 61% | [13] |

| PASI Score Reduction | This compound/betamethasone (B1666872) dipropionate foam | 4 weeks | 82.0% mean reduction from baseline |

PASI: Psoriasis Area and Severity Index; PASI 75 represents a 75% reduction in the PASI score from baseline.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the immunomodulatory effects of this compound in vitro.

In Vitro T Cell Differentiation and Cytokine Analysis

Objective: To assess the effect of this compound on the differentiation of human naïve CD4+ T cells into Th1 and Th17 lineages and their subsequent cytokine production.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Naïve CD4+ T Cell Isolation Kit

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2-mercaptoethanol

-

Anti-CD3 and Anti-CD28 antibodies (plate-bound)

-

Recombinant human IL-12 (for Th1 differentiation)

-

Recombinant human IL-1β, IL-6, IL-23, and TGF-β (for Th17 differentiation)

-

This compound (dissolved in a suitable vehicle, e.g., DMSO)

-

ELISA kits for human IFN-γ and IL-17A

-

Flow cytometry antibodies: Anti-human CD4, Anti-human IFN-γ, Anti-human IL-17A

Protocol:

-

Isolation of Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.

-

Cell Culture and Differentiation:

-

Coat 24-well plates with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C.

-

Wash plates with PBS.

-

Seed naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Add soluble anti-CD28 antibody (e.g., 1 µg/mL).

-

For Th1 differentiation , add recombinant human IL-12 (e.g., 10 ng/mL).

-

For Th17 differentiation , add recombinant human IL-1β (e.g., 10 ng/mL), IL-6 (e.g., 20 ng/mL), IL-23 (e.g., 20 ng/mL), and TGF-β (e.g., 5 ng/mL).

-

Add this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM) or vehicle control to the respective wells.

-

Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days.

-

-

Cytokine Analysis (ELISA):

-

After the incubation period, collect the cell culture supernatants.

-

Measure the concentrations of IFN-γ (from Th1 cultures) and IL-17A (from Th17 cultures) using specific ELISA kits, following the manufacturer's protocols.

-

-

Intracellular Cytokine Staining (Flow Cytometry):

-

Restimulate the differentiated T cells with a cell stimulation cocktail (containing phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Harvest the cells and stain for surface markers (e.g., CD4).

-

Fix and permeabilize the cells using a fixation/permeabilization buffer.

-

Stain for intracellular cytokines (IFN-γ or IL-17A).

-

Analyze the cells by flow cytometry to determine the percentage of cytokine-producing cells.

-

Dendritic Cell Maturation and Cytokine Production Assay

Objective: To evaluate the effect of this compound on the maturation and cytokine production of human monocyte-derived dendritic cells (Mo-DCs).

Materials:

-

Human PBMCs

-

CD14+ Monocyte Isolation Kit

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Recombinant human GM-CSF and IL-4

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kits for human IL-23 and TNF-α

-

Flow cytometry antibodies: Anti-human CD11c, CD80, CD83, CD86, HLA-DR

Protocol:

-

Generation of Immature Mo-DCs:

-

Isolate CD14+ monocytes from human PBMCs.

-

Culture the monocytes at 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with recombinant human GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) for 5-6 days to generate immature DCs.

-

-

DC Maturation and Treatment:

-

On day 5 or 6, harvest the immature DCs and re-plate them.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.

-

Stimulate the DCs with LPS (e.g., 100 ng/mL) to induce maturation.

-

Incubate for an additional 24-48 hours.

-

-

Analysis of DC Maturation (Flow Cytometry):

-

Harvest the DCs and stain for surface markers of maturation, including CD80, CD83, CD86, and HLA-DR, along with the DC marker CD11c.

-

Analyze by flow cytometry to assess the expression levels of these markers.

-

-

Cytokine Analysis (ELISA):

-

Collect the cell culture supernatants.

-

Measure the concentrations of IL-23 and TNF-α using specific ELISA kits.

-

Conclusion

This compound's immunomodulatory properties are a key component of its therapeutic success in psoriasis. By acting through the Vitamin D Receptor, it effectively suppresses the pro-inflammatory cascades driven by T cells and dendritic cells, while also normalizing keratinocyte function. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further understand and leverage the immunomodulatory potential of this compound and other VDR agonists in the treatment of immune-mediated diseases. Further research into the nuanced interactions of this compound with various immune cell subsets and signaling pathways will continue to refine our understanding and may unveil new therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound ointment. A review of its use in the management of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Treatment of psoriasis with this compound and other vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Effect of the Long-Term this compound/Betamethasone Dipropionate Local Therapy on Tissue Resident Memory Cells Markers in Psoriatic Eruptions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Optimizing Anti-Inflammatory and Immunomodulatory Effects of Corticosteroid and Vitamin D Analogue Fixed-Dose Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel insight into the role of the vitamin D receptor in the development and function of the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two lineages of immune cells that differentially express the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Immunomodulatory Mechanisms of Action of Calcitriol in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Evaluation of topical this compound in psoriasis] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Calcipotriol with Vitamin D Receptors (VDR)

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

Calcipotriol, a synthetic analogue of calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy is rooted in its high-affinity interaction with the Vitamin D Receptor (VDR), a nuclear hormone receptor that functions as a ligand-activated transcription factor. This document provides a detailed examination of the molecular interactions between this compound and the VDR, the subsequent signaling cascades, and the key experimental methodologies used to characterize this interaction. Quantitative data are presented to offer a comparative perspective, and standardized experimental workflows are detailed for reproducibility.

Introduction to this compound and the Vitamin D Receptor (VDR)

This compound is structurally similar to calcitriol but possesses modifications to its side chain that reduce its systemic calcemic effects while retaining potent activity on cellular differentiation and proliferation. The biological actions of this compound are mediated almost exclusively through the VDR.[1] The VDR is a member of the nuclear receptor superfamily and is expressed in numerous cell types, including keratinocytes, T-lymphocytes, and fibroblasts.[2] The binding of a ligand like this compound to the VDR's Ligand-Binding Pocket (LBP) initiates a cascade of molecular events that culminates in the modulation of gene expression, thereby controlling critical cellular processes.[3][4][5]

Molecular Mechanism: this compound-VDR Interaction and Signaling

The primary mechanism of action for this compound is the genomic pathway, a well-established process for steroid hormone receptors.

-

Ligand Binding: this compound diffuses through the cell membrane and binds to the VDR, which may reside in the cytoplasm or the nucleus. This binding induces a critical conformational change in the VDR protein.

-

Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor.[6][7][8][9]

-

Nuclear Translocation & DNA Binding: The this compound-VDR/RXR complex translocates to the nucleus (if not already present) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[2]

-

Transcriptional Regulation: Upon binding to VDREs, the complex recruits a suite of co-activator or co-repressor proteins. This molecular machinery modulates the rate of transcription of target genes by RNA polymerase II, leading to either an increase or decrease in the synthesis of specific proteins. These proteins, in turn, execute the physiological effects of this compound, such as inhibiting keratinocyte proliferation, promoting terminal differentiation, and modulating the expression of inflammatory cytokines.

Signaling Pathway Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structures of the vitamin D nuclear receptor liganded with the vitamin D side chain analogues this compound and seocalcitol, receptor agonists of clinical importance. Insights into a structural basis for the switching of this compound to a receptor antagonist by further side chain modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1s19 - Crystal structure of VDR ligand binding domain complexed to this compound. - Summary - Protein Data Bank Japan [pdbj.org]

- 5. Crystal structure of the vitamin D nuclear receptor ligand binding domain in complex with a locked side chain analog of calcitriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Calcipotriol Signaling in Skin Cells: A Technical Guide

Executive Summary: Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone of topical therapy for psoriasis.[1][2] Its therapeutic efficacy stems from a multi-faceted mechanism of action centered on the Vitamin D Receptor (VDR).[3][4] Upon binding to the VDR in keratinocytes and immune cells, this compound modulates a complex network of signaling pathways.[4][5] It normalizes keratinocyte function by inhibiting hyperproliferation and promoting terminal differentiation.[6] Concurrently, it exerts potent immunomodulatory effects, notably by suppressing the pro-inflammatory IL-23/Th17 and IL-36 axes, which are key drivers of psoriatic pathology.[7][8] This guide provides an in-depth exploration of these core signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the molecular basis of this compound's action in skin cells.

The Canonical Vitamin D Receptor (VDR) Signaling Pathway

The primary mechanism of this compound is initiated by its binding to the cytosolic Vitamin D Receptor (VDR), which is expressed in various skin cells, including keratinocytes and T cells.[3][4] this compound has a comparable affinity for the VDR as the endogenous active form of vitamin D, calcitriol, but it is significantly less active in systemic calcium metabolism, making it safer for topical use.[4][6]

Upon ligand binding, the VDR undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR). This VDR-RXR complex translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[5] This binding event recruits co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription. This genomic pathway is the foundation for this compound's wide-ranging effects on cellular proliferation, differentiation, and inflammation.[5]

Caption: Canonical VDR Signaling Pathway.

Modulation of Keratinocyte Function

In psoriasis, keratinocytes undergo uncontrolled proliferation and incomplete differentiation.[9] this compound directly counteracts these pathological processes.

Inhibition of Keratinocyte Proliferation

This compound inhibits the proliferation of human keratinocytes through the downregulation of several key signaling pathways and proliferation factors.[3][10][11]

-

STAT1 and STAT3 Signaling: this compound treatment downregulates the expression of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3 at both the mRNA and protein levels.[10][12] It also decreases the phosphorylation of STAT1 and STAT3, thereby inhibiting their activation.[10] This inhibitory effect is further supported by the downregulation of downstream targets, Suppressor of Cytokine Signaling 1 (SOCS1) and SOCS3.[10][13]

-

EGR1 and PLK2: The drug has been shown to decrease the expression of Early Growth Response-1 (EGR1) and Polo-Like Kinase-2 (PLK2), two factors involved in cell proliferation.[3][11] Silencing these genes with specific siRNA mimics the anti-proliferative effect of this compound.[11]

-

NF-κB Pathway: this compound can inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14] This is partly achieved by downregulating the expression of the zinc finger protein A20 (also known as TNFAIP3), which is paradoxically enhanced in psoriatic lesions.[14][15] this compound appears to suppress A20 expression while stabilizing other negative regulators of NF-κB, leading to a net anti-inflammatory and anti-proliferative effect.[15]

Caption: Inhibition of Keratinocyte Proliferation.

Promotion of Keratinocyte Differentiation and Skin Barrier Function

This compound helps normalize the aberrant differentiation process seen in psoriasis, contributing to the restoration of a healthy epidermal barrier.[2][5][16]

-

Differentiation Markers: It promotes the expression of key proteins involved in the cornification process, such as loricrin, filaggrin, and involucrin.[16][17]

-

Tight Junction Proteins: this compound enhances the skin's barrier function by increasing the expression of tight junction-related proteins, including claudin-4, claudin-7, occludin, and zonula occludens-1 (ZO-1).[18] This leads to improved intercellular connections and reduced transepidermal water loss.[16][18] This effect may be mediated by the phosphorylation of pathways involving aPKC, Rac1, PI3K, and Akt.[18]

Immunomodulatory Effects

Psoriasis is an immune-mediated disease, and this compound's success is heavily reliant on its ability to modulate the cutaneous immune response.[5][7]

Suppression of the IL-23/Th17 Axis

The IL-23/Th17 inflammatory axis is a central pathogenic pathway in psoriasis.[7][19] this compound, often in combination with corticosteroids like betamethasone (B1666872), effectively disrupts this axis.[7][20]

-

Inhibition of Dendritic Cells (DCs): this compound acts on inflammatory dendritic cells to inhibit their secretion of IL-23 and TNF-α.[7]

-

Inhibition of T-cells: It directly inhibits the secretion of IL-17A and TNF-α from both CD4+ (Th17) and CD8+ (Tc17) T cells.[7]

-

Keratinocyte Response: It reduces the inflammatory responses in keratinocytes that are normally stimulated by Th17 cytokines.[7]

-

Enhanced IL-10 Secretion: this compound has been found to enhance the secretion of the anti-inflammatory cytokine IL-10 in psoriatic skin and human T cells.[7]

Caption: Suppression of the IL-23/Th17 Axis.

Disruption of the IL-36 Inflammatory Loop

Recent evidence highlights the role of the IL-36 pathway in psoriasis. This compound directly targets this loop by repressing the expression of IL-36α and IL-36γ in keratinocytes in a VDR-dependent manner.[8][21] This action helps to break a key inflammatory amplification loop within the epidermis.

Regulation of Antimicrobial Peptides (AMPs)

The role of this compound in regulating AMPs like LL-37 (from hCAP18) and human β-defensin 2 (HBD-2) is complex. While vitamin D is known to induce the cathelicidin (B612621) gene (hCAP18), studies on this compound's effect in an inflammatory context show conflicting results.[22] Some research indicates that while this compound increases hCAP18 mRNA, it inhibits the release of the pro-inflammatory LL-37 peptide from stimulated keratinocytes.[23] Other work has shown that this compound can suppress the expression of HBD-2 and LL-37 that has been artificially upregulated by stimuli like UVB or TNF-α.[22] This suggests this compound may help normalize the dysregulated AMP expression seen in psoriasis.

Quantitative Data Summary

The effects of this compound have been quantified in numerous in vitro and ex vivo studies. The following tables summarize key findings.

Table 1: Effect of this compound on Gene and Protein Expression in Skin Cells

| Target Molecule | Cell Type | Effect | Magnitude of Effect | Reference |

| STAT1 / STAT3 | HaCaT Keratinocytes | Downregulation | Significant reduction in mRNA and protein levels (p<0.05) | [10][13] |

| p-STAT1 / p-STAT3 | HaCaT Keratinocytes | Downregulation | Decreased phosphorylation levels | [10][12] |

| SOCS1 / SOCS3 | HaCaT Keratinocytes | Downregulation | Significant reduction in mRNA and protein levels (p<0.05) | [13] |

| EGR1 / PLK2 | Human Keratinocytes | Downregulation | Concentration-dependent decrease in mRNA and protein | [11] |

| IL-17A / TNF-α | Psoriatic Skin Explants | Inhibition of Secretion | Significantly better inhibition with this compound/Betamethasone combo | [7] |

| IL-23 / TNF-α | Monocyte-derived DCs | Inhibition of Secretion | Additive inhibitory effects with Betamethasone | [7] |

| IL-36α / IL-36γ | Mouse Epidermis | Repression of mRNA | Significant reduction (p<0.01) | [8][21] |

| Claudin-4, ZO-1 | Human Keratinocytes | Upregulation | Increased protein expression | [18] |

| Filaggrin / Loricrin | NC/Nga Mouse Skin | Upregulation | Increased mRNA and protein expression | [16] |

| A20 (TNFAIP3) | Psoriasis Skin Lesions | Downregulation | Significant decrease after 6 weeks of treatment (p<0.01) | [14] |

| NF-κB p65 | Psoriasis Skin Lesions | Downregulation | Significant decrease after 6 weeks of treatment (p<0.01) | [14] |

Key Experimental Methodologies

The investigation of this compound's signaling pathways relies on a set of core molecular and cellular biology techniques.

Cell Culture and Treatment

-

Cell Line: The immortalized human keratinocyte cell line, HaCaT, is frequently used as an in vitro model for psoriasis studies.[10][13] Primary normal human epidermal keratinocytes (NHEKs) are also used.[24]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

This compound Treatment: this compound is dissolved in a vehicle (e.g., ethanol (B145695) or DMSO) and applied to cell cultures at various concentrations (typically in the nanomolar to low micromolar range) for specified time periods (e.g., 24, 48, 72 hours).[13]

Cell Proliferation Assay (MTS/MTT Assay)

-

Principle: This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with this compound or vehicle control for the desired time course.

-

Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT reagent to each well.

-

Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.

-

Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Cell proliferation is calculated relative to the control group.[11][13]

-

Caption: Workflow for Cell Proliferation Assay.

Quantitative Real-Time PCR (qPCR)

-

Principle: Used to measure the mRNA expression levels of target genes.

-

Protocol:

-

RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable kit (e.g., TRIzol reagent).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: Perform the PCR reaction in a real-time PCR machine using the synthesized cDNA, gene-specific primers (for targets like STAT1, SOCS3, etc.), and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Data Analysis: The machine measures fluorescence in real-time. The cycle threshold (Ct) value is used to determine the initial amount of target mRNA. Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH) and calculated using the 2-ΔΔCt method.[13]

-

Western Blotting

-

Principle: Used to detect and quantify specific proteins in a sample.

-

Protocol:

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate proteins by size by running equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Incubation: Block the membrane (e.g., with 5% non-fat milk) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-STAT1, anti-p-STAT3).

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band density using software and normalize to a loading control like GAPDH or β-actin.[11][13]

-

Conclusion

The therapeutic action of this compound in skin disorders like psoriasis is the result of its engagement with a sophisticated and interconnected series of signaling pathways. By binding to the Vitamin D Receptor, it initiates a genomic cascade that collectively serves to restore epidermal homeostasis. Its core mechanisms involve the direct inhibition of keratinocyte hyperproliferation through pathways like STAT1/3 and EGR1/PLK2, the promotion of normal cellular differentiation, and the enhancement of skin barrier integrity. Critically, this compound also functions as a potent immunomodulator, disrupting the central IL-23/Th17 and IL-36 inflammatory axes that drive psoriatic disease. This detailed understanding of this compound's molecular signaling provides a robust framework for its clinical application and for the development of novel therapeutics targeting these pathways.

References

- 1. About this compound - NHS [nhs.uk]

- 2. This compound ointment. A review of its use in the management of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Calcipotriene? [synapse.patsnap.com]

- 6. Treatment of psoriasis with this compound and other vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JCI Insight - Disrupting the IL-36 and IL-23/IL-17 loop underlies the efficacy of this compound and corticosteroid therapy for psoriasis [insight.jci.org]

- 9. This compound/Betamethasone Dipropionate Foam Inhibits Th17 Cytokine Secretion and Improves Epidermal Barrier Markers in a Human Th17 Skin Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]